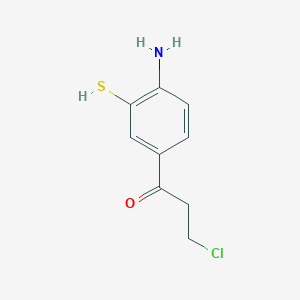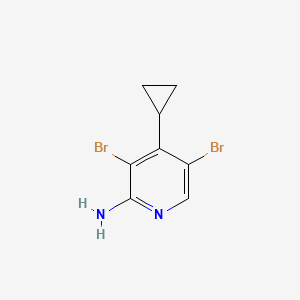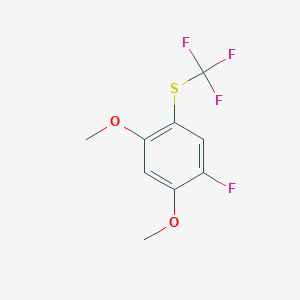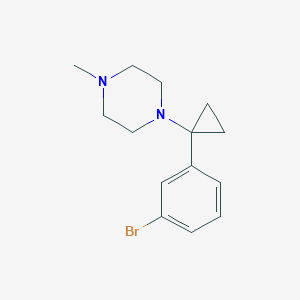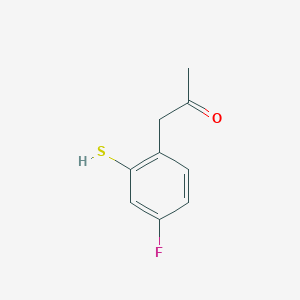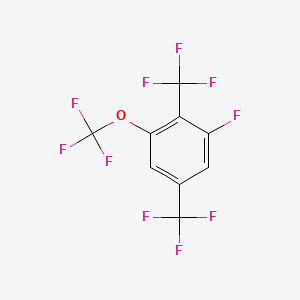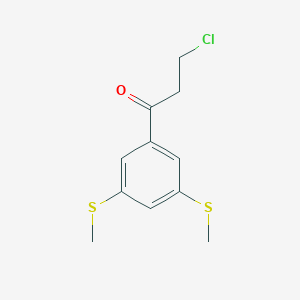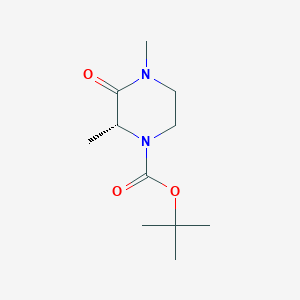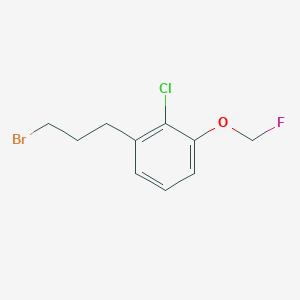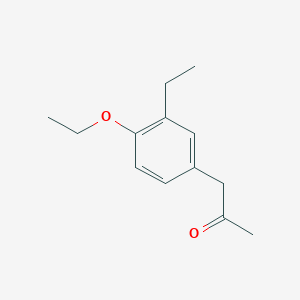![molecular formula C15H8F3NO2 B14057407 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 1555-31-3](/img/structure/B14057407.png)
2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoindole-1,3-dione moiety. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-(trifluoromethyl)aniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the isoindole-1,3-dione ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the isoindole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
作用機序
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
- **2-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione
- **Isoindoline-1,3-dione derivatives
Uniqueness: 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specific biological interactions.
特性
CAS番号 |
1555-31-3 |
|---|---|
分子式 |
C15H8F3NO2 |
分子量 |
291.22 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H |
InChIキー |
XIHOHWFJJDEOCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


